molecular formula C18H17BrN2O5S B11690248 Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11690248
M. Wt: 453.3 g/mol
InChI Key: NVUHQGKFARRABG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including a bromo, nitro, and ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the bromo and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the ethyl ester group through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reaction time. Catalysts and solvents are often used to enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Substituted benzothiophene derivatives.

    Substitution: Carboxylic acids or other substituted esters.

Scientific Research Applications

Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromo group can also participate in halogen bonding interactions, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Ethyl 2-(2-bromo-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

    Benzisothiazolones: These compounds also contain a sulfur heterocycle but differ in their functional groups and biological activities.

    Benzothiazoles: Similar in structure but with different substituents, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN2O5S

Molecular Weight

453.3 g/mol

IUPAC Name

ethyl 2-[(2-bromo-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H17BrN2O5S/c1-2-26-18(23)15-11-5-3-4-6-14(11)27-17(15)20-16(22)12-9-10(21(24)25)7-8-13(12)19/h7-9H,2-6H2,1H3,(H,20,22)

InChI Key

NVUHQGKFARRABG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

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